3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(pyridin-2-ylmethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-30-19-11-10-16(13-20(19)31-2)28-23(29)22-21(17-8-3-4-9-18(17)26-22)27-24(28)32-14-15-7-5-6-12-25-15/h3-13,26H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQQJLNNTZQTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=N5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that features a pyrimidine ring fused with an indole moiety. Its unique structure, which includes a dimethoxyphenyl group and a pyridinylmethylthio substituent, suggests significant potential for various biological activities. This article aims to explore the biological activity of this compound, drawing on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.51 g/mol. The structural complexity of this compound may contribute to its pharmacological profile, as indicated by the following structural features:
| Feature | Description |
|---|---|
| Dimethoxyphenyl Group | Enhances lipophilicity and may affect receptor interactions. |
| Pyridinylmethylthio Substituent | Potentially involved in biological activity through thiol interactions. |
| Pyrimidoindole Core | Known for various pharmacological properties including anticancer and antimicrobial activities. |
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. For instance, certain substituted pyrimidines have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that compounds with methoxy substitutions exhibited enhanced antibacterial effects compared to standard antibiotics like chloramphenicol .
Anticancer Potential
Compounds similar to this compound have been evaluated for their anticancer properties. For example, thiazole-based derivatives demonstrated promising results against various cancer cell lines due to their ability to inhibit critical signaling pathways involved in cell proliferation . The presence of the indole moiety in this compound may also contribute to its potential anticancer activity, as indole derivatives are known for their cytotoxic effects against tumor cells.
Although specific mechanisms for this compound remain uncharacterized, similar pyrimidoindole derivatives have been implicated in modulating cell signaling pathways and inhibiting enzymes involved in cancer progression and microbial resistance. The dual-ring system of this compound may allow it to interact with multiple biological targets, enhancing its therapeutic potential.
Case Studies and Research Findings
- Antibacterial Activity : A study on mercaptopyrimidine derivatives found that certain compounds exhibited excellent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that similar structural motifs in this compound could lead to comparable antimicrobial efficacy .
- Anticancer Studies : Research on thiazole-integrated compounds revealed significant cytotoxicity against various cancer cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance activity . This supports the hypothesis that this compound could exhibit similar properties due to its structural characteristics.
Comparison with Similar Compounds
Structural and Substituent Variations
*Estimated logP values based on analogous structures.
Key Research Findings
Substituent Position Matters: 3,4-Dimethoxyphenyl analogs show superior TLR4 affinity over 3- or 4-monomethoxy derivatives due to optimized electronic effects .
Thioether Flexibility : Pyridin-2-ylmethyl thioethers improve solubility without sacrificing binding, whereas bulkier groups (e.g., isopropyl) reduce bioavailability .
Core Structure Dictates Function : Pyrimidoindoles exhibit higher target selectivity than isoxazoles or triazoles, which often engage multiple receptors .
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature and pH : Critical for minimizing side reactions (e.g., hydrolysis of the pyrimidine ring or thioether linkage). Evidence from analogous pyrimidoindole syntheses suggests yields improve at 60–80°C under mildly acidic conditions (pH 5–6) .
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates, while toluene may reduce unwanted by-products in coupling steps .
- Catalysts : Palladium or copper catalysts (e.g., Pd/C) are effective for cross-coupling reactions involving pyridine or indole moieties .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) is recommended for isolating the final compound .
Q. Q2. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Methodological Answer: A multi-technique approach is essential:
| Technique | Purpose | Key Observations | References |
|---|---|---|---|
| NMR | Confirm regiochemistry and substituent positions | Aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) should align with expected integration ratios . | |
| HPLC | Assess purity (>95% typical for pharmacological studies) | Retention time consistency under gradient elution (e.g., 70% acetonitrile in water) . | |
| HRMS | Verify molecular formula | Exact mass should match calculated [M+H]⁺ (e.g., ~500–550 Da range for similar compounds) . |
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Methodological Answer: Contradictions often arise from assay-specific variables:
- Target Selectivity : Screen against off-target receptors (e.g., kinase panels) to rule out promiscuous binding. Evidence from pyrimidoindole derivatives shows thioether-linked compounds may interact with cysteine-rich domains in kinases .
- Cellular vs. Enzymatic Assays : Differences in membrane permeability (logP ~3.5–4.5 predicted for this compound) can explain discrepancies. Use permeability enhancers (e.g., cyclodextrins) or validate with intracellular target engagement assays .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to cell viability (MTT or resazurin assays) to account for cytotoxicity .
Q. Q4. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s derivatives?
Methodological Answer: A systematic SAR approach involves:
Core Modifications :
- Pyrimidine Ring : Replace the 4-oxo group with thione or amine to assess hydrogen-bonding requirements .
- Thioether Linkage : Substitute with sulfoxide or sulfone to evaluate redox sensitivity .
Substituent Effects :
- 3,4-Dimethoxyphenyl : Compare with halogenated (e.g., 3-Cl, 4-F) or nitro-substituted analogs to probe electronic effects on receptor binding .
- Pyridin-2-ylmethyl : Test pyridine N-oxide or methylpyridine variants to study steric vs. electronic interactions .
Biological Validation : Use molecular docking (PDB: 3K1 for kinase targets) paired with mutagenesis studies to identify critical binding residues .
Q. Q5. How should researchers design experiments to identify the primary biological targets of this compound?
Methodological Answer:
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with a clickable alkyne-tagged derivative to capture interacting proteins in cell lysates .
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells can reveal pathway enrichment (e.g., apoptosis, DNA repair) .
- In Silico Screening : Use SwissTargetPrediction or SEA servers to prioritize targets (e.g., topoisomerases, phosphodiesterases) based on structural similarity to known ligands .
Data Interpretation and Reproducibility
Q. Q6. What experimental controls are critical for ensuring reproducibility in pharmacological studies with this compound?
Methodological Answer:
- Vehicle Controls : Include DMSO (≤0.1% v/v) to rule out solvent effects on cell viability .
- Batch-to-Batch Consistency : Validate each synthesis batch via HPLC purity (>95%) and NMR fingerprint matching .
- Replication : Triplicate technical replicates and at least three biological replicates (e.g., independent cell passages) to address variability .
Q. Q7. How can researchers address discrepancies in solubility and stability data across different laboratories?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
